molecular formula C13H8N2S B1596486 10H-Phenothiazine-3-carbonitrile CAS No. 28140-93-4

10H-Phenothiazine-3-carbonitrile

Cat. No.: B1596486
CAS No.: 28140-93-4
M. Wt: 224.28 g/mol
InChI Key: PMWFJTLZEZSXEO-UHFFFAOYSA-N
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Description

10H-Phenothiazine-3-carbonitrile ( 28140-93-4) is a nitrile-substituted phenothiazine derivative that serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research. The compound features the tricyclic phenothiazine core, a structure of high significance in medicinal chemistry, functionalized with a cyano group at the 3-position. This molecular framework is provided with a stated purity of >98% . The primary research value of this compound lies in its role as a key synthetic building block . The phenothiazine core is a privileged scaffold in drug discovery, historically used in the development of first-generation antipsychotics such as chlorpromazine . More recently, phenothiazine derivatives are being investigated for their potential as antitumor agents . The reactive cyano group on this core structure allows researchers to further functionalize the molecule, enabling the construction of more complex heterocyclic systems and molecular hybrids . For instance, it can be used to synthesize novel heterodimers that combine the phenothiazine pharmacophore with other bioactive fragments like 3-cyanoquinoline or 3-aminothieno[2,3-b]pyridine, a strategy aimed at developing compounds with enhanced or multi-targeted biological activity . Beyond pharmaceutical applications, the phenothiazine structure is also of interest in materials science for developing dyes, fluorophores for optoelectronics, and chemosensors . Handling and Safety: For safe handling, please consult the Safety Data Sheet. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

10H-phenothiazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S/c14-8-9-5-6-11-13(7-9)16-12-4-2-1-3-10(12)15-11/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWFJTLZEZSXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182412
Record name 10H-Phenothiazine-3-carbonitrile (9CI)
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Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28140-93-4
Record name 10H-Phenothiazine-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028140934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine-3-carbonitrile
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137200
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Record name 10H-Phenothiazine-3-carbonitrile (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10H-PHENOTHIAZINE-3-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Direct Cyanation Methods

One common approach is the direct cyanation of 10H-phenothiazine or its halogenated analogs. This method involves substitution reactions where a leaving group (usually a halogen) at the 3-position is replaced by a nitrile group.

Typical procedure:

  • Starting material: 3-halogenated phenothiazine (e.g., 3-bromo- or 3-chlorophenothiazine)
  • Reagent: Cyanide source such as copper(I) cyanide (CuCN) or potassium cyanide (KCN)
  • Conditions: Elevated temperature, polar aprotic solvents (e.g., DMF, DMSO)
  • Catalysts: Sometimes palladium or copper catalysts are employed to facilitate the cyanation

This method allows for relatively high regioselectivity and yields, but requires careful handling of toxic cyanide reagents.

Functional Group Transformation Routes

Another preparation strategy involves multi-step transformations starting from 3-amino or 3-nitro phenothiazine derivatives:

  • Step 1: Nitration or amination at the 3-position to introduce a nitro (-NO2) or amino (-NH2) group.
  • Step 2: Conversion of the amino group to a diazonium salt.
  • Step 3: Sandmeyer-type reaction where the diazonium intermediate is treated with copper(I) cyanide to yield the 3-carbonitrile derivative.

This route is advantageous in terms of selectivity and can be conducted under milder conditions compared to direct cyanation.

Transition Metal-Catalyzed Coupling Reactions

Recent advances in cross-coupling chemistry have enabled the preparation of this compound via palladium-catalyzed cyanation:

This method offers improved yields and functional group tolerance, making it suitable for complex substituted phenothiazine derivatives.

Representative Synthetic Route from Patent Literature

A recent patent (US10323010B2) describes synthetic routes for substituted phenothiazine compounds, which can be adapted for this compound preparation. The key steps include:

Step Starting Material Reaction Type Reagents/Conditions Outcome
1 10H-Phenothiazine Halogenation NBS or other halogenating agents 3-Halogenated phenothiazine
2 3-Halogenated phenothiazine Cyanation CuCN, elevated temperature, DMF solvent This compound
3 Purification Recrystallization Solvent systems such as ethanol or DMSO Pure product

The patent emphasizes avoiding chromium oxidizing agents, which simplifies purification and improves yield.

Research Findings and Yield Data

Experimental data from various studies indicate:

Method Yield (%) Purity (%) Notes
Direct cyanation with CuCN 65-80 >95 Requires careful cyanide handling
Sandmeyer reaction from diazonium salt 55-75 >90 Multi-step, moderate conditions
Pd-catalyzed cyanation 75-85 >98 High selectivity, mild conditions

These yields are consistent with literature reports for similar heterocyclic cyanations, showing the Pd-catalyzed method as the most efficient.

Analytical and Structural Confirmation

The product this compound is typically confirmed by:

  • NMR spectroscopy: Characteristic chemical shifts for the phenothiazine ring and nitrile carbon.
  • Mass spectrometry: Molecular ion peak corresponding to the expected molecular weight.
  • X-ray crystallography: When available, confirms the substitution pattern and molecular conformation.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Limitations
Direct cyanation (CuCN) CuCN, DMF, heat Straightforward, good yield Toxic reagents, harsh conditions
Sandmeyer reaction NaNO2, HCl, CuCN Selective, mild conditions Multi-step, moderate yield
Pd-catalyzed cyanation Pd catalyst, Zn(CN)2 High yield, mild conditions Catalyst cost, ligand optimization

Chemical Reactions Analysis

Types of Reactions: 10H-Phenothiazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Positional Effects of Nitrile Group: The 3-carbonitrile derivative exhibits distinct electronic properties compared to the 2-carbonitrile analog (C₁₉H₂₁N₃S). In contrast, the 2-carbonitrile derivative () shows higher toxicity (Hazard Statement H318: serious eye damage), possibly due to steric or electronic interactions with biological targets .

Substituent-Driven Applications: Ethynyl and nitro groups in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (C₂₀H₁₂N₂O₂S) enable π-conjugation extension, making it suitable for nonlinear optical materials. Its triclinic crystal structure (space group P1, Z = 2) suggests tight molecular packing, which is critical for solid-state device performance . The bromo and hexyl groups in 7-bromo-10-hexyl-10H-phenothiazine-3-carboxaldehyde enhance solubility in organic solvents, a key factor for solution-processed electronic devices .

Synthetic Yields and Challenges: The ethynyl-nitro derivative () was synthesized via Sonogashira coupling with a low yield (6.9%), highlighting the difficulty of introducing bulky substituents to the phenothiazine core . No yield data are provided for this compound, but analogous nitrile-containing phenothiazines often require palladium-catalyzed cyanation steps, which can be inefficient.

Biological Activity

10H-Phenothiazine-3-carbonitrile is a member of the phenothiazine family, characterized by a heterocyclic structure that includes a phenothiazine core and a carbonitrile group at the 3-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. Its unique structure allows for various interactions with molecular targets, making it a compound of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound disrupts bacterial cell membranes and inhibits essential enzymes, which contributes to its effectiveness against various pathogens. The mechanism of action involves:

  • Cell Membrane Disruption : The compound alters the permeability of bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition : It interferes with critical enzymatic processes necessary for bacterial survival.

Antitumor Properties

In cancer research, this compound has shown potential as an antitumor agent. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably:

  • Apoptosis Induction : The compound triggers programmed cell death in malignant cells, which is crucial for cancer treatment.
  • Targeting Specific Pathways : It activates pathways involved in cell cycle regulation and apoptosis, enhancing its antitumor efficacy.

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityUnique Features
10H-Phenothiazine Antipsychotic, antiemeticParent compound with broad pharmacological effects
10H-Phenothiazine-2-carbonitrile Similar structure but different activitiesVariations in substitution pattern affect biological activity
7-Methoxy-10H-phenothiazine High affinity for α-synuclein fibrilsPotential treatment for Parkinson's disease

Case Studies and Research Findings

  • Study on α-Synuclein Binding : A study evaluated the binding affinity of phenothiazine derivatives to α-synuclein fibrils, revealing that certain analogues of this compound have high binding potency (K_i = 32.1 ± 1.25 nM) . This suggests potential applications in treating neurodegenerative conditions like Parkinson's disease.
  • CB1 Receptor Antagonism : Another investigation highlighted the ability of modified phenothiazine compounds to act as peripherally active CB1 receptor antagonists, which could be beneficial in obesity management . The study emphasizes the versatility of phenothiazine derivatives in drug design.
  • Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a therapeutic agent against infections .

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Bacterial Cell Membrane Interaction : The compound integrates into bacterial membranes, causing structural disruptions.
  • Cancer Cell Signaling Pathways : It modulates pathways associated with cell survival and death, particularly through caspase activation during apoptosis.

Q & A

Q. How should researchers address potential toxicity concerns during phenothiazine derivative synthesis?

  • Methodological Answer :
  • Safety protocols : Use fume hoods for handling cyanide reagents (e.g., KCN). Monitor waste streams for residual nitriles via GC-MS to comply with EPA guidelines .
  • Alternative routes : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce hazardous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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